molecular formula C13H18INO3S B12917116 2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol CAS No. 90778-73-7

2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol

Cat. No.: B12917116
CAS No.: 90778-73-7
M. Wt: 395.26 g/mol
InChI Key: JKQHSVUVKYZTQK-UHFFFAOYSA-N
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Description

2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative of interest in advanced organic synthesis and medicinal chemistry research. The compound features a pyrrolidine ring, a p-toluenesulfonyl (tosyl) protecting group, and a reactive 1-iodoethyl moiety. The tosyl group is a common protecting group for amines, while the iodoethyl side chain can serve as a versatile handle for further functionalization via cross-coupling reactions or nucleophilic substitutions . Although the specific biological activity of this compound has not been fully characterized, its structure suggests potential as a key synthetic intermediate. A related compound with a similar (2S)-2-[(1R)-1-iodoethyl]-1-(4-methylphenylsulfonyl)pyrrolidine structure has been correctly identified through single-crystal X-ray diffraction, confirming its relative (R ,S ) configuration after a previous misassignment . This highlights the importance of precise structural characterization in research. Researchers exploring the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers, may find interest in this compound's structural relationship to other complex molecules containing pyrrolidine and sulfonyl groups that have shown activity in this area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

90778-73-7

Molecular Formula

C13H18INO3S

Molecular Weight

395.26 g/mol

IUPAC Name

2-(1-iodoethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol

InChI

InChI=1S/C13H18INO3S/c1-9-3-5-11(6-4-9)19(17,18)15-8-7-12(16)13(15)10(2)14/h3-6,10,12-13,16H,7-8H2,1-2H3

InChI Key

JKQHSVUVKYZTQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2C(C)I)O

Origin of Product

United States

Preparation Methods

N-Tosylation of Pyrrolidin-3-ol

  • Method: Reaction of (S)-pyrrolidin-3-ol with p-toluenesulfonyl chloride in the presence of a base such as sodium bicarbonate or potassium carbonate in methanol or dichloromethane.
  • Conditions:
    • Temperature: Room temperature to 20°C
    • Time: 1 hour to several hours depending on solvent and base
  • Yield: Typically high (around 88-92%)
  • Example:
    • 4-formylbenzenesulfonyl chloride (1.0 g) reacted with (S)-3-hydroxypyrrolidine in methanol with NaHCO3 at room temperature for 1 hour to yield 4-(3-hydroxypyrrolidine-1-sulfonyl)-benzaldehyde.
  • Reference Data:

















    StepReagents & ConditionsYieldNotes
    N-Tosylationp-Toluenesulfonyl chloride, NaHCO3 or K2CO3, MeOH or DCM, RT, 1-48h88-92%Purification by silica gel chromatography

Introduction of the 1-Iodoethyl Group

  • Method: Halogenation of the ethyl side chain adjacent to the pyrrolidine ring, often via substitution or addition reactions involving iodine or iodine-containing reagents.
  • Typical Approach:
    • Starting from a 1-chloro-2-iodoethyl intermediate or direct iodination of an ethyl substituent on the pyrrolidine ring.
    • Use of reagents such as iodine, N-iodosuccinimide (NIS), or other iodinating agents under controlled temperature conditions.
  • Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
  • Yield: Variable, depending on reaction conditions and purity of intermediates.
  • Reference Example:
    • Methyl-4-(1-chloro-2-iodoethyl)benzoate purified by column chromatography (petroleum ether/ethyl acetate = 30:1) as a colorless oil, indicating similar halogenation strategies applicable to the target compound.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Reduction NaBH4, diglyme, H2SO4 25-80°C 12 h High Purification by distillation
2 N-Tosylation p-Toluenesulfonyl chloride, NaHCO3/K2CO3, MeOH/DCM RT - 20°C 1-48 h 88-92 Silica gel chromatography purification
3 Halogenation (Iodination) Iodine or NIS, halogenated intermediates 0°C - RT Several h Variable Purification by column chromatography

Research Findings and Notes

  • The stereochemistry of the pyrrolidin-3-ol core is preserved throughout the synthesis, which is critical for the biological activity of the compound.
  • The tosyl protecting group is stable under the iodination conditions, allowing selective functionalization at the 2-position.
  • The iodination step requires careful control of temperature and reagent stoichiometry to avoid over-iodination or side reactions.
  • Purification by silica gel chromatography is essential to isolate the pure product due to the presence of closely related by-products.
  • The overall synthetic route is efficient, with yields typically above 70% for each step, making it suitable for preparative scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Elimination Reactions: The tosyl group can act as a leaving group in elimination reactions, resulting in the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.

Scientific Research Applications

Structural Information

  • Molecular Formula : C13H18INO3S
  • Molecular Weight : 379.26 g/mol
  • CAS Number : 13247109
  • IUPAC Name : 2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol

Physical Properties

The compound exhibits characteristics typical of sulfonyl-containing pyrrolidines, which may influence its solubility and reactivity in biological systems.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol may exhibit inhibitory effects on protein kinases, which are crucial in cancer cell signaling pathways. The inhibition of specific kinases can lead to reduced tumor growth and proliferation. For instance, studies have shown that pyrrolidine derivatives can modulate the activity of insulin-like growth factor receptor (IGF-1R) and other kinases associated with solid tumors, suggesting a pathway for therapeutic intervention .

Neuropharmacology
The compound's structural features may also position it as a candidate for neuropharmacological applications. Pyrrolidine derivatives have been explored for their potential to influence neurotransmitter systems, particularly in disorders like schizophrenia and depression. The sulfonyl group can enhance binding affinity to neurotransmitter receptors, potentially leading to improved efficacy of treatment .

Synthesis and Modification

The synthetic pathways for creating 2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol involve various chemical reactions that allow for modifications to enhance its biological activity or reduce toxicity. The introduction of different substituents at the pyrrolidine ring or the sulfonyl group can yield analogs with diverse pharmacological profiles. This flexibility in synthesis is crucial for developing targeted therapies that address specific diseases .

Case Studies

StudyFocusFindings
Felton et al. (2018)Carcinogenicity of Heterocyclic AminesDiscusses the role of various amines in cancer etiology, highlighting compounds that interact with DNA and may lead to tumor formation .
Turteltaub et al. (1993)Biological DosimetryInvestigated the bioreactivity of heterocyclic amines, establishing a link between dietary exposure and cancer risk .
Nauwelaers et al. (2011)DNA Adduct FormationExamined how certain compounds form adducts with DNA, leading to mutations; relevant for understanding the mechanisms by which similar compounds might act .

Mechanism of Action

The mechanism of action of 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodoethyl group can participate in halogen bonding interactions, while the tosyl group can act as a leaving group in chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Phenylethyl-Substituted Pyrrolidin-3-ol Derivatives

Compounds 1a and 1b (5-[2-[(3R/S)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole) share the pyrrolidin-3-ol core but differ in substituents:

  • 1a/1b : Phenylethyl (lipophilic) and pyridyl (hydrogen-bonding) groups enhance interactions with viral proteases, as evidenced by their anti-SARS-CoV-2 activity .

Fluorophenyl-Methylaminoethyl-Substituted Analogs

(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (MFCD04115362) features a fluorophenyl group (electron-deficient) and methylaminoethyl chain, promoting metabolic stability and receptor binding .

Physicochemical Properties

Property Target Compound 1a/1b MFCD04115362
Molecular Weight ~415.3 (estimated) 429.47 238.30
Key Substituents Tosyl, Iodoethyl Phenylethyl, Pyridyl Fluorophenyl, Methylaminoethyl
Lipophilicity (LogP) High (iodine contribution) Moderate (pyridyl balances) Moderate (fluorine reduces)
Synthetic Accessibility Challenging (iodine handling) Moderate High (commercial availability)

Research Findings and Implications

  • Reactivity : The iodoethyl group in the target compound offers unique opportunities for Suzuki-Miyaura cross-coupling, unlike phenyl or fluorine substituents in analogs.
  • Therapeutic Potential: Structural parallels to 1a/1b suggest possible antiviral utility, though iodine’s metabolic lability requires optimization.
  • Limitations: No experimental data for the target compound are available in the provided evidence; comparisons are extrapolated from structural analogs.

Biological Activity

2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its role in pharmacology.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a sulfonyl group and an iodoethyl moiety. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with a pyrrolidine derivative in the presence of an iodinating agent, followed by purification through chromatography.

PropertyValue
Molecular FormulaC13H16INO2S
Molar Mass357.24 g/mol
Density1.497 g/cm³
SolubilitySoluble in DMSO

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol exhibit significant antimicrobial activity. For instance, derivatives containing the pyrrolidine structure have shown moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-Diabetic Activity

A notable study evaluated the anti-diabetic potential of related pyrrolidine compounds. The compound exhibited inhibition against alpha-glucosidase and alpha-amylase enzymes, which are critical in carbohydrate metabolism. The IC50 value for similar compounds was reported to be comparable to acarbose, a known anti-diabetic drug .

Case Study: Synthesis and Testing

In one case study, researchers synthesized a series of pyrrolidine derivatives, including 2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol, and tested their biological activities. The results indicated that the compound showed promising results in inhibiting enzyme activity related to glucose absorption, suggesting potential use as an anti-diabetic agent .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific enzymes involved in metabolic pathways. The sulfonyl group enhances binding affinity to target enzymes, while the iodoethyl group may facilitate additional interactions that improve efficacy.

Q & A

Q. What are the optimal synthetic pathways for 2-(1-iodoethyl)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis of pyrrolidine derivatives often involves multi-step functionalization. For example, sulfonylation of the pyrrolidine core typically employs 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF). Subsequent iodination at the ethyl side chain may require nucleophilic substitution (e.g., KI in acetone with controlled heating). Key parameters include reaction time (25–30 hours for analogous sulfonylation reactions ), solvent choice (xylene for high-boiling reactions ), and purification via recrystallization (methanol as a common solvent ). Standardization requires monitoring intermediates via TLC and optimizing stoichiometry to minimize byproducts.

Q. How can researchers confirm the structural integrity of intermediates during synthesis?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:
  • 1H/13C NMR to verify substituent positions and stereochemistry.
  • IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
  • Mass spectrometry (HRMS or ESI-MS) for molecular ion verification.
    For example, analogous pyrrolidine derivatives were confirmed using IR and NMR, as described in naphthofuran-pyrazole synthesis workflows .

Q. What are the critical challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Key challenges include:
  • Hygroscopic intermediates : Store under inert gas (N₂/Ar) and use anhydrous Na₂SO₄ during workup .
  • Byproduct formation : Employ column chromatography (silica gel, gradient elution) or recrystallization (methanol/water mixtures) .
  • Stereochemical impurities : Chiral HPLC or derivatization with chiral auxiliaries may resolve enantiomers, as seen in studies of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol enantiomers .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidin-3-ol core influence reactivity or biological activity?

  • Methodological Answer : Stereochemistry dictates intermolecular interactions. For example, (S)-enantiomers of pyrrolidine derivatives exhibit distinct binding affinities to enzymes compared to (R)-forms . To study this:
  • Synthesize enantiopure forms using chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution.
  • Compare biological activity via enzyme inhibition assays (IC₅₀ measurements) or computational docking (AutoDock Vina).
  • Note: Analogous studies on (S)-1-(pyridin-2-yl)pyrrolidin-3-ol revealed stereospecific receptor interactions .

Q. What experimental designs are suitable for assessing environmental stability or degradation pathways?

  • Methodological Answer : Adopt methodologies from environmental fate studies :
  • Hydrolytic stability : Incubate in buffers (pH 3–11) at 25–50°C; monitor via LC-MS.
  • Photolytic degradation : Expose to UV light (λ = 254 nm) and analyze degradation products.
  • Biotic transformation : Use microbial consortia (e.g., soil or wastewater samples) under aerobic/anaerobic conditions.
    Data interpretation requires mass balance calculations and QSAR modeling to predict persistence.

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
  • Replication : Repeat assays with independently synthesized batches.
  • Orthogonal assays : Combine enzymatic assays with cell-based (e.g., cytotoxicity in HEK293) and in vivo models.
  • Purity validation : Use DSC (differential scanning calorimetry) to detect polymorphs or hydrate forms that may alter activity.
    For example, inconsistencies in pyrazole sulfonamide bioactivity were resolved via rigorous HPLC purity checks .

Methodological Notes

  • Comparative Analysis : Leverage structural analogs (e.g., 1-(4-methylbenzenesulfonyl)pyrrolidine derivatives) to benchmark reactivity or toxicity .
  • Statistical Design : Use randomized block designs for biological assays to account for batch variability, as demonstrated in trellis system studies .

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